molecular formula C23H30N2O5S B3466091 2-(N-BENZYL3,4-DIMETHOXYBENZENESULFONAMIDO)-N-CYCLOHEXYLACETAMIDE

2-(N-BENZYL3,4-DIMETHOXYBENZENESULFONAMIDO)-N-CYCLOHEXYLACETAMIDE

Cat. No.: B3466091
M. Wt: 446.6 g/mol
InChI Key: VMNKRXQLBVRVAP-UHFFFAOYSA-N
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Description

2-(N-Benzyl-3,4-dimethoxybenzenesulfonamido)-N-cyclohexylacetamide is a sulfonamide-derived acetamide compound characterized by a benzyl-substituted 3,4-dimethoxybenzenesulfonamido moiety linked to a cyclohexylacetamide scaffold. Its structure integrates aromatic methoxy groups, a sulfonamide bridge, and a lipophilic cyclohexyl group, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name

2-[benzyl-(3,4-dimethoxyphenyl)sulfonylamino]-N-cyclohexylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O5S/c1-29-21-14-13-20(15-22(21)30-2)31(27,28)25(16-18-9-5-3-6-10-18)17-23(26)24-19-11-7-4-8-12-19/h3,5-6,9-10,13-15,19H,4,7-8,11-12,16-17H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMNKRXQLBVRVAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC(=O)NC3CCCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-BENZYL3,4-DIMETHOXYBENZENESULFONAMIDO)-N-CYCLOHEXYLACETAMIDE typically involves multiple steps. One common route includes the following steps:

    Formation of the sulfonamide moiety: This involves the reaction of 3,4-dimethoxybenzenesulfonyl chloride with benzylamine to form 3,4-dimethoxybenzenesulfonamide.

    Acylation: The sulfonamide is then acylated with cyclohexylacetyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-(N-BENZYL3,4-DIMETHOXYBENZENESULFONAMIDO)-N-CYCLOHEXYLACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or a thiol.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzyl or dimethoxybenzene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfinamides or thiols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe to study biological processes involving sulfonamides.

    Medicine: Its structure suggests potential antimicrobial activity, making it a candidate for drug development.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(N-BENZYL3,4-DIMETHOXYBENZENESULFONAMIDO)-N-CYCLOHEXYLACETAMIDE likely involves its interaction with biological targets such as enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase, thereby inhibiting the enzyme and exerting antimicrobial effects. The benzyl and cyclohexyl groups may enhance binding affinity and specificity for the target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs include hydroxamic acids, benzhydryl amides, and other sulfonamide derivatives. Below is a detailed comparison based on structural motifs, synthesis pathways, and inferred biological activities.

Structural Comparison
Compound Name Key Functional Groups Aromatic Substituents Aliphatic Substituents Molecular Weight (g/mol)
Target Compound Sulfonamido, acetamide, methoxy 3,4-Dimethoxybenzene Cyclohexyl, benzyl ~440 (estimated)
N-(4-Chlorophenyl)-2-cyclohexyl-N-hydroxyacetamide Hydroxamic acid, acetamide 4-Chlorophenyl Cyclohexyl ~280 (reported)
N’-Methyl-N’-hydroxycarbamoyl-L-phenylalanine benzhydrylamide Hydroxyureido, benzhydryl Phenyl Benzhydryl ~350 (estimated)

Key Observations :

  • The target compound uniquely combines a sulfonamido group with methoxy-substituted aromatic rings, distinguishing it from hydroxamic acid derivatives (e.g., compound 9 in ), which prioritize N-hydroxy groups for metal chelation.
  • The cyclohexyl group in the target compound enhances lipophilicity, similar to compound 9 , but the benzyl-3,4-dimethoxybenzenesulfonamido moiety introduces steric bulk and electron-donating effects absent in simpler chloroaryl analogs.
Physicochemical Properties
Property Target Compound N-(4-Chlorophenyl)-2-cyclohexyl-N-hydroxyacetamide
Solubility Low (high lipophilicity) Moderate (polar hydroxamic acid group)
Stability High (stable sulfonamide) Moderate (prone to oxidation at N–OH)
LogP ~3.5 (estimated) ~2.8 (reported)

Research Findings and Limitations

  • Evidence Gaps : Direct pharmacological data for the target compound are unavailable in the cited literature. Comparisons rely on structural analogs (e.g., hydroxamic acids and sulfonamides) from .
  • Hypothetical Advantages : The target compound’s methoxy and sulfonamido groups may synergize to improve blood-brain barrier penetration compared to chlorinated analogs, which are more polar.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(N-BENZYL3,4-DIMETHOXYBENZENESULFONAMIDO)-N-CYCLOHEXYLACETAMIDE
Reactant of Route 2
Reactant of Route 2
2-(N-BENZYL3,4-DIMETHOXYBENZENESULFONAMIDO)-N-CYCLOHEXYLACETAMIDE

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